molecular formula C17H20N4O2 B2509342 N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946202-71-7

N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2509342
CAS No.: 946202-71-7
M. Wt: 312.373
InChI Key: YMRNXQNNQAOCET-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes a tert-butyl carboxamide group at position 2, methyl substituents at positions 1 and 7, and a ketone moiety at position 2.

Properties

IUPAC Name

N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRNXQNNQAOCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine. .

Biological Activity

N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of approximately 340.4 g/mol. The structure features a pyrrolopyrimidine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₂
Molecular Weight340.4 g/mol
Melting PointNot available
SolubilityNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, this compound disrupts critical processes such as cell growth and proliferation. This mechanism positions it as a potential candidate for cancer therapy.

Biological Activity and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound could induce apoptosis in cancer cells through the repression of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) . This suggests that the compound may exhibit similar properties.
  • Inhibition of Cell Proliferation :
    • Research on related pyrrolopyrimidine derivatives indicated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved interference with key cellular pathways that regulate growth .
  • Potential in Infectious Diseases :
    • The compound's structural characteristics suggest potential applications in treating infectious diseases by targeting nucleic acid synthesis pathways. Pyrimidine derivatives have been shown to disrupt nucleotide metabolism in pathogens .

Research Findings

Various studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis Methods : Efficient synthetic routes have been developed for producing pyrrolopyrimidine derivatives under microwave irradiation conditions . These methods enhance yield and purity.
  • Biological Testing : In vitro assays have demonstrated that certain derivatives can significantly inhibit tumor cell migration and invasion . Such findings underscore the therapeutic potential of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are compared below with six closely related derivatives (Table 1). Key differences arise from variations in the carboxamide substituent, alkyl/aryl groups on the core, and physicochemical properties.

Table 1: Comparative Analysis of Pyrido-Pyrrolo-Pyrimidine Carboxamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors/Donors Key Features
Target Compound: this compound 1-Me, 7-Me, 2-NH-tert-butyl C₁₈H₂₁N₄O₂* ~333.39 ~2.8† 5 acceptors, 1 donor High steric bulk at carboxamide; potential metabolic stability.
N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Me, 9-Me, 2-NH-benzyl C₂₆H₂₂N₄O₂ 422.49 2.47‡ 5 acceptors, 1 donor Increased lipophilicity due to benzyl group; aromatic interactions.
N,N-Diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Me, 9-Me, 2-N,N-diethyl C₁₇H₂₀N₄O₂ 312.37 1.64 5 acceptors, 0 donors Reduced H-bond capacity; enhanced solubility in nonpolar media.
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Me, 9-Me, 2-NH-(3-methoxypropyl) C₁₉H₂₃N₄O₃ 363.42 ~1.2† 6 acceptors, 1 donor Ether moiety improves aqueous solubility; moderate logP.
N,N,1,7-Tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Me, 7-Me, 2-N,N-dimethyl C₁₅H₁₆N₄O₂ 284.31 1.64 5 acceptors, 0 donors Compact structure; lower molecular weight for improved diffusion.
N-(1-Naphthyl)-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Bn, 7-Me, 2-NH-naphthyl C₂₉H₂₂N₄O₂ 458.52 ~3.0† 5 acceptors, 1 donor Extended aromatic system; high lipophilicity and π-π stacking potential.

*Estimated based on structural similarity; †Predicted using analogous data; ‡Experimental value from .

Key Findings and Implications

Aromatic substituents (e.g., benzyl, naphthyl) further increase logP, as seen in (logP ~3.0) and (logP 2.47) .

Hydrogen Bonding and Solubility: Compounds with polar groups (e.g., 3-methoxypropyl in ) exhibit higher hydrogen bond acceptor counts (6 vs. 5) and improved aqueous solubility . N,N-Diethyl derivatives () lack H-bond donors, favoring solubility in organic solvents .

Steric and Metabolic Considerations :

  • The tert-butyl group in the target compound may enhance metabolic stability by sterically shielding the carboxamide bond from enzymatic degradation, a feature absent in smaller alkyl derivatives .

Structural Diversity and Bioactivity :

  • N-Aryl derivatives (e.g., and ) are prioritized for antimicrobial studies due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .

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